molecular formula C16H13NO4S2 B5290462 N-benzyl-N-(2-thienylsulfonyl)-2-furamide

N-benzyl-N-(2-thienylsulfonyl)-2-furamide

Cat. No.: B5290462
M. Wt: 347.4 g/mol
InChI Key: SHRQDWXVDUFZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-thienylsulfonyl)-2-furamide, also known as Furosemide, is a diuretic medication used to treat fluid retention caused by congestive heart failure, liver disease, or kidney disease. It works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys, leading to increased urine output. In addition to its clinical applications, Furosemide has also been extensively studied for its biochemical and physiological effects on various systems in the body.

Mechanism of Action

N-benzyl-N-(2-thienylsulfonyl)-2-furamide works by inhibiting the Na+/K+/2Cl- cotransporter in the ascending limb of the loop of Henle in the kidneys. This leads to increased excretion of sodium, chloride, and water in the urine, resulting in a reduction in extracellular fluid volume and blood pressure.
Biochemical and Physiological Effects:
In addition to its diuretic effects, this compound has been shown to have a number of biochemical and physiological effects on various systems in the body. It has been shown to modulate the release of neurotransmitters such as dopamine and norepinephrine, and to have anti-inflammatory effects through its inhibition of prostaglandin synthesis. This compound has also been shown to have antioxidant effects, potentially reducing oxidative stress in the body.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(2-thienylsulfonyl)-2-furamide has a number of advantages for use in lab experiments, including its well-established mechanism of action, its availability as a commercial drug, and its ability to modulate a number of physiological systems. However, there are also limitations to its use, including potential off-target effects and the need to carefully control dosing to avoid potential toxicity.

Future Directions

There are a number of potential future directions for research on N-benzyl-N-(2-thienylsulfonyl)-2-furamide, including its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease, its potential as an anti-inflammatory agent, and its potential as a modulator of oxidative stress. Further studies are also needed to better understand the potential off-target effects of this compound and to optimize dosing regimens for its use in various applications.

Synthesis Methods

N-benzyl-N-(2-thienylsulfonyl)-2-furamide is synthesized by reacting 2-furoic acid with thionyl chloride to form 2-furoyl chloride, which is then reacted with benzylamine to form N-benzyl-2-furoamide. This intermediate is then reacted with thionyl chloride to form N-benzyl-N-(2-thienylsulfonyl)-2-furoamide.

Scientific Research Applications

N-benzyl-N-(2-thienylsulfonyl)-2-furamide has been widely studied for its effects on the cardiovascular, renal, and nervous systems. It has been shown to improve cardiac function in patients with heart failure, reduce blood pressure in hypertensive patients, and improve renal function in patients with kidney disease. This compound has also been studied for its effects on the central nervous system, including its potential as a treatment for epilepsy and its ability to modulate neurotransmitter release.

Properties

IUPAC Name

N-benzyl-N-thiophen-2-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S2/c18-16(14-8-4-10-21-14)17(12-13-6-2-1-3-7-13)23(19,20)15-9-5-11-22-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRQDWXVDUFZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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